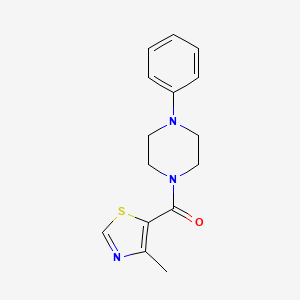
1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-methyl-1,3-thiazole-5-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 .
Synthesis Analysis
There are several methods to synthesize “4-methyl-1,3-thiazole-5-carbonyl chloride”. One method involves suspending 4-methylthiazole-5-carboxylic acid in toluene, adding hexamethylphosphoramide, and blowing phosgene at a rate of 1.2 l/hr for 2.5 hours . Another method involves adding oxalyl chloride to an ice-cold solution of 4-methyl-5-thiozolcarboxylic acid in dichloromethane .Chemical Reactions Analysis
The synthesis methods mentioned above involve chemical reactions. For example, the reaction with phosgene involves heating and reflux . The reaction with oxalyl chloride is carried out at 0°C .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Studies have focused on the synthesis of heterocyclic compounds incorporating the thiazole moiety, revealing its significance in creating pharmacologically active structures. For instance, the condensation of specific thiazolidine derivatives with diamines has led to the formation of thiazoloquinoxalines, which are of interest due to their structural properties and potential pharmacological activities (V. Mamedov et al., 2009).
Anticancer Agents
A notable area of research involves the synthesis of novel thiazole and thiadiazole derivatives, incorporating the thiazole moiety as potent anticancer agents. This work showcases the synthesis methods and the evaluation of these compounds against specific cancer cell lines, highlighting their promising anticancer activities (S. M. Gomha et al., 2017).
Mass Spectral Analysis
The mass spectral characteristics of 1-[(2-benzyl-4-thiazolyl)methyl]-4-phenylpiperazines have been discussed to determine the structure of impurities, degradation products, and synthesized compounds for metabolic purposes. This highlights the compound's role in facilitating structural analysis and understanding of metabolic pathways (D. B. Mallen & Julie M. Smith, 1979).
Tuberculostatic Activity
Research into phenylpiperazine derivatives has shown promising tuberculostatic activity, indicating the potential for developing new therapeutic agents against tuberculosis. This work underscores the compound's utility in creating derivatives with significant biological activities (H. Foks et al., 2004).
Spectroscopic and Structural Studies
Tri-substituted ureas derived from N-methylpiperazine containing phenyl and N-heterocyclic substituents have been synthesized and analyzed. These studies focus on understanding the spectroscopic, structural, and conformational aspects of such compounds, contributing to the knowledge of chemical behavior and properties (I. Iriepa & J. Bellanato, 2013).
Antimicrobial Activities
Novel derivatives incorporating the N-methylpiperazine moiety have shown potent antimicrobial activity, especially against sulfate-reducing bacteria. This research provides a foundation for developing new antimicrobial agents, showcasing the versatility of the thiazole ring in medicinal chemistry (H. Yeromina et al., 2019).
Propriétés
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-14(20-11-16-12)15(19)18-9-7-17(8-10-18)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJFTJNCVDJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazole-5-carbonyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)
![2-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]oxy-5-ethylpyrimidine](/img/structure/B2736238.png)
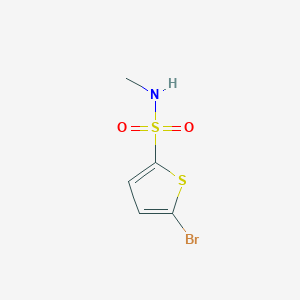
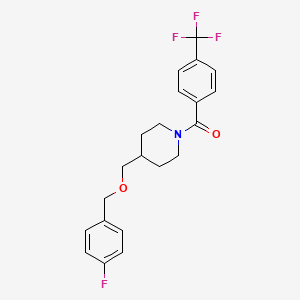
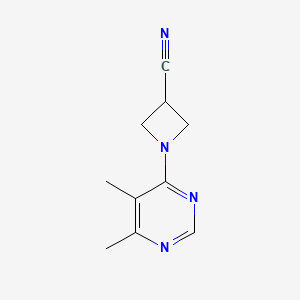
![2-bromo-5H,6H,6aH,7H,7aH-cyclopropa[c]quinoline](/img/structure/B2736245.png)

![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)
![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)
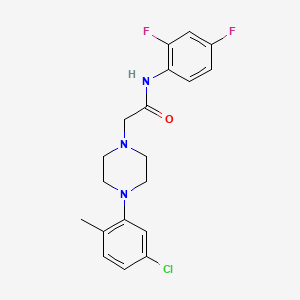
![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2736254.png)